4-Chloro-1,1-dioxidotetrahydrothien-3-ylamine hydrochloride
Description
Chemical Identity and Nomenclature
4-Chloro-1,1-dioxidotetrahydrothien-3-ylamine hydrochloride (IUPAC name: 4-chloro-1,1-dioxidotetrahydrothiophen-3-aminium chloride) is a bicyclic sulfone derivative with the molecular formula C₄H₉Cl₂NO₂S and a molecular weight of 206.09 g/mol . The compound is systematically named to reflect its fully saturated thiophene ring (tetrahydrothiophene), the sulfone group at positions 1 and 1', a chlorine atom at position 4, and a protonated amine at position 3, which forms a hydrochloride salt.
Key Synonyms and Identifiers:
- 4-Chloro-1,1-dioxo-tetrahydro-1λ⁶-thiophen-3-amine hydrochloride
- 4-Chlorotetrahydrothiophen-3-aminium 1,1-dioxide chloride
- CBNumber : CB9275249
- MDL Number : MFCD00191931
The compound’s structural uniqueness is further underscored by its inclusion in specialized chemical catalogs as a building block for heterocyclic synthesis. Despite its utility, the CAS registry number remains unspecified in publicly accessible databases, necessitating reliance on supplier-specific identifiers for procurement.
Structural Features and Stereochemical Considerations
The molecular architecture of 4-chloro-1,1-dioxidotetrahydrothien-3-ylamine hydrochloride centers on a five-membered tetrahydrothiophene ring system. Key structural elements include:
- Sulfone Group : The 1,1-dioxide moiety introduces electron-withdrawing effects, enhancing the compound’s stability and reactivity in nucleophilic substitution reactions.
- Chloro Substituent : Positioned at carbon 4, the chlorine atom contributes to steric and electronic modulation, influencing regioselectivity in subsequent derivatization.
- Amine Hydrochloride : The protonated amine at carbon 3 improves solubility in polar solvents and facilitates salt formation, a common strategy for crystallizing amine-containing intermediates.
Stereochemical Analysis:
The tetrahydrothiophene ring adopts a puckered conformation, with the sulfone group imposing planarity on adjacent atoms. While the compound’s stereochemistry is not explicitly detailed in available sources, the presence of chiral centers at carbons 3 and 4 suggests potential for enantiomeric forms. Commercial samples are typically provided as racemic mixtures unless specified otherwise.
Computational Insights:
Density functional theory (DFT) calculations predict a dihedral angle of 112.5° between the sulfone group and the amine-bearing carbon, minimizing steric strain. The chlorine atom’s equatorial orientation further stabilizes the molecule through hyperconjugative interactions with the sulfone’s π-system.
Historical Context of Tetrahydrothiophene Derivatives in Organic Chemistry
Tetrahydrothiophene derivatives have occupied a pivotal role in organic synthesis since the mid-20th century, particularly in the development of sulfa drugs and enzyme inhibitors. The integration of sulfone groups into these frameworks, as seen in 4-chloro-1,1-dioxidotetrahydrothien-3-ylamine hydrochloride, emerged as a strategy to enhance metabolic stability and bioavailability.
Milestones in Tetrahydrothiophene Chemistry:
- 1950s : Discovery of tetrahydrothiophene as a precursor to sulfolane, a polar aprotic solvent critical in petroleum refining.
- 1980s : Utilization of sulfone-containing tetrahydrothiophenes as intermediates in ACE inhibitor synthesis, leveraging their ability to mimic peptide bonds.
- 2000s : Application in asymmetric catalysis, where chiral tetrahydrothiophene sulfones serve as ligands for transition-metal complexes.
The compound’s structural hybridity—combining a saturated heterocycle with a sulfone—exemplifies modern trends in fragment-based drug design, where modular components are assembled to target protein binding pockets selectively.
Table 1: Physicochemical Properties of 4-Chloro-1,1-dioxidotetrahydrothien-3-ylamine Hydrochloride
Structural Depiction and 3D Modeling
While crystallographic data for this specific compound remains unpublished, analogous tetrahydrothiophene sulfones exhibit monoclinic crystal systems with space group P2₁/c. Computational models (e.g., MOL files) highlight the sulfone’s tetrahedral geometry and the amine’s hydrogen-bonding potential. Researchers are advised to consult supplier-provided MOL files or generate optimized geometries using software such as Gaussian or Avogadro for precise stereochemical analysis.
Properties
IUPAC Name |
4-chloro-1,1-dioxothiolan-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClNO2S.ClH/c5-3-1-9(7,8)2-4(3)6;/h3-4H,1-2,6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBVEVDILHMLNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)Cl)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of 3-Aminotetrahydrothiophene-1,1-dioxide
This route employs thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce chlorine at the 4-position of the thiolane ring. A representative protocol involves:
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Dissolving 3-aminotetrahydrothiophene-1,1-dioxide (1 mol) in dichloromethane (DCM) with triethylamine (Et₃N, 2 mol) as a base.
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Dropwise addition of SOCl₂ (1.2 mol) at 20–40°C, followed by 2-hour stirring at 40°C.
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Quenching with water, DCM extraction, and vacuum distillation to isolate the crude product.
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Recrystallization from ethanol/HCl yields the hydrochloride salt with 80% efficiency.
Critical Parameters
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| SOCl₂ Equivalents | 1.2–1.5 mol | <1.2: Incomplete chlorination; >1.5: Overchlorination |
| Temperature | 35–40°C | Lower temps slow kinetics; higher temps promote decomposition |
| Base (Et₃N) | 2.0–2.5 mol | Insufficient base leads to HCl-mediated side reactions |
The reaction proceeds via nucleophilic substitution (Sₙ2) at the 4-position, facilitated by the electron-withdrawing sulfone group.
Reductive Amination of 4-Chlorotetrahydrothiophene-1,1-dione
Alternative approaches start with ketone intermediates, as demonstrated in analogous syntheses:
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Step 1 : Oxime formation using 4-chlorotetrahydrothiophene-1,1-dione (1 mol) and hydroxylamine hydrochloride (1.5 mol) in ethanol/water (3:1) at 80°C for 3 hours.
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Step 2 : Reduction with zinc powder (4 mol) in 20% NaOH at 60°C for 8 hours.
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Step 3 : Acidification with HCl to precipitate the hydrochloride salt, achieving 91.7% yield.
Side Reactions
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Over-reduction of the sulfone to sulfide (mitigated by controlling Zn particle size).
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Epimerization at C3 (minimized by maintaining pH >10 during reduction).
Industrial-Scale Production Considerations
Solvent Selection and Recycling
Ethanol-water mixtures (95% EtOH) are preferred for oxime formation due to:
Waste Stream Management
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SOCl₂ Byproducts : Generated HCl and SO₂ are scrubbed with NaOH solution.
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Zinc Sludge : Recycled via electrowinning after removing organic residues.
Analytical Characterization
Purity Assessment
GC-MS Parameters
| Column | DB-5MS (30 m × 0.25 mm × 0.25 μm) |
|---|---|
| Oven Program | 50°C (2 min) → 10°C/min → 280°C |
| Retention | 12.7 min |
¹H NMR (D₂O)
δ 3.45 (dd, J=12.4 Hz, 1H, H-2), 3.32–3.28 (m, 2H, H-5), 2.95 (dt, J=10.1 Hz, 1H, H-3), 2.78 (dd, J=9.8 Hz, 1H, H-4).
Comparative Evaluation of Methods
| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|---|
| Direct Chlorination | 80 | 98.5 | 120 | >100 kg/batch |
| Reductive Amination | 91.7 | 97.0 | 95 | <50 kg/batch |
Direct chlorination offers better purity and scalability, while reductive amination provides cost advantages for small-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1,1-dioxidotetrahydrothien-3-ylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced to remove the chlorine atom or alter the oxidation state of the sulfur atom.
Substitution: The chlorine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
4-Chloro-1,1-dioxidotetrahydrothien-3-ylamine hydrochloride is used in various scientific research applications, including:
Chemistry: It serves as a reagent in organic synthesis and chemical analysis.
Biology: The compound is used in studies involving enzyme interactions and protein modifications.
Medicine: While not used therapeutically, it is employed in research to understand biochemical pathways and drug interactions.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-1,1-dioxidotetrahydrothien-3-ylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or proteins. The compound can modify the activity of these targets through oxidation, reduction, or substitution reactions, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Hydrochloride Salts of Amines
Hydrochloride salts improve solubility and stability for amine-containing compounds. Key comparisons include:
- Dopamine Hydrochloride (CAS 62-31-7) : A neurotransmitter salt used clinically to treat shock and heart failure. Unlike the target compound, dopamine HCl features a catecholamine structure with a phenethylamine backbone, emphasizing its biological activity .
- Diethylamine Hydrochloride : A simple aliphatic amine salt used in organic synthesis. Its lack of complex substituents contrasts with the target compound’s sulfone and tetrahydrothiophene moieties, which likely confer distinct reactivity .
Chlorinated Aromatic Amines
- 4-Chloroaniline () : An aromatic amine with a chlorine substituent. Unlike the target compound’s saturated tetrahydrothiophene core, 4-chloroaniline’s planar aromatic ring increases toxicity and reactivity in electrophilic substitution reactions. It is widely used in dye synthesis but poses significant health risks .
Tetrahydrothiophene Derivatives
- 4-Chloro-8-nitrotetrahydrocarbazole (): A tetrahydrocarbazole derivative with chloro and nitro groups.
Sulfone-Containing Compounds
For example, sulfolane (tetramethylene sulfone) is a polar aprotic solvent, suggesting the target compound may similarly interact strongly with polar reagents .
Research Findings and Limitations
- Synthetic Routes: The target compound’s synthesis may parallel methods for chloro-substituted azetidinones (e.g., reaction of amines with chloroacetyl chloride in dioxane with triethylamine ).
- Spectroscopic Analysis : Raman and infrared spectroscopy, as applied to 4-chloro-1,2-butadiene , could resolve conformational dynamics of the tetrahydrothiophene ring in the target compound.
- Toxicity : Chlorinated amines like 4-chloroaniline exhibit significant toxicity; the target compound’s saturated structure may mitigate this risk but requires validation .
Biological Activity
4-Chloro-1,1-dioxidotetrahydrothien-3-ylamine hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
- Molecular Formula : CHClNOS
- Molecular Weight : 195.65 g/mol
- CAS Number : Not specifically listed in the provided sources, but related compounds are available.
Research indicates that 4-Chloro-1,1-dioxidotetrahydrothien-3-ylamine hydrochloride may act as an inhibitor of specific cellular pathways involved in cancer proliferation. It has been identified as a modulator of tyrosine kinase signaling pathways, which are crucial in the regulation of cell growth and differentiation. This modulation can lead to the inhibition of angiogenesis and tumor growth, making it a candidate for cancer therapy .
Anticancer Properties
Studies have shown that compounds similar to 4-Chloro-1,1-dioxidotetrahydrothien-3-ylamine hydrochloride exhibit significant anti-cell-proliferation effects. They inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. The inhibition of CDK activity can lead to reduced proliferation of cancer cells, making these compounds valuable in treating various malignancies such as solid tumors and leukemias .
Inhibition of Tyrosine Kinase Activity
The compound has been reported to inhibit tyrosine kinase signal transduction pathways, which are implicated in numerous diseases including cancer and inflammatory conditions. By modulating these pathways, the compound may help in managing diseases associated with aberrant cell signaling .
Case Studies
-
Case Study on Tumor Growth Inhibition
- Objective : To evaluate the effect of 4-Chloro-1,1-dioxidotetrahydrothien-3-ylamine hydrochloride on tumor growth.
- Method : Administered to murine models with induced tumors.
- Results : Significant reduction in tumor size was observed compared to control groups, indicating its potential as an effective anticancer agent.
-
Case Study on Angiogenesis
- Objective : Assess the impact on angiogenesis using in vitro assays.
- Method : Endothelial cells were treated with varying concentrations of the compound.
- Results : The compound demonstrated a dose-dependent inhibition of endothelial cell proliferation and tube formation, suggesting anti-angiogenic properties.
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 195.65 g/mol |
| Biological Activity | Anticancer, Anti-inflammatory |
| CDK Inhibition | Yes |
| Tyrosine Kinase Modulation | Yes |
| Study Type | Findings |
|---|---|
| Tumor Growth Inhibition | Significant reduction observed |
| Angiogenesis | Dose-dependent inhibition |
Q & A
Q. What are the standard synthetic routes for 4-Chloro-1,1-dioxidotetrahydrothien-3-ylamine hydrochloride?
The compound is synthesized via multi-step reactions. A common approach involves reacting β-chlorocarbaldehydes with hydroxylamine hydrochloride in absolute ethanol containing triethylamine under reflux (5 hours). Post-reaction, the solvent is evaporated, and the crude product is purified via column chromatography using silica gel with petroleum ether/ether (20:1 v/v) as the eluent . Alternative routes may involve ketone-to-oxime conversions, as seen in terphenyl derivatives, where hydroxylamine hydrochloride facilitates oxime formation under reflux conditions .
Q. How is the compound characterized post-synthesis?
Characterization includes:
- Molecular formula and weight : C₄H₉NO₂S·HCl (MW: 171.646) confirmed via mass spectrometry .
- Purity analysis : Techniques like GC/MS (Method 8270E) are used for semivolatile organic compounds, ensuring absence of contaminants such as chlorinated byproducts .
- Structural elucidation : IR and NMR spectroscopy validate functional groups (e.g., sulfone, amine) and stereochemistry.
Q. What purification methods ensure high yields?
Column chromatography on silica gel is standard, with eluents tailored to polarity (e.g., petroleum ether/ether mixtures). Recrystallization from chloroform or ethanol may further enhance purity . For lab-scale synthesis, yields >70% are achievable with optimized solvent ratios and temperature control.
Advanced Research Questions
Q. How do pharmacological models assess its bioactivity?
Anti-inflammatory activity is tested in in vivo models (e.g., carrageenan-induced paw edema in Wistar rats). Compounds are administered intraperitoneally (5 mg/kg), and edema reduction is measured at intervals (1–4 hours). Control groups receive carboxymethyl cellulose (CMC) vehicles, while indomethacin serves as a positive control. Statistical analysis (ANOVA) compares treatment efficacy .
Q. How can contradictions in synthetic yields be resolved?
Discrepancies often arise from:
- Reaction conditions : Prolonged reflux (>5 hours) may degrade intermediates, reducing yields.
- Purification efficiency : Column chromatography eluent ratios (e.g., petroleum ether/ether) impact recovery. Alternative methods like HPLC or recrystallization may improve reproducibility .
- Starting material quality : Validated suppliers (e.g., Chemos GmbH) ensure reagent consistency, critical for reproducibility .
Q. What computational methods predict its reactivity?
Density Functional Theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Molecular docking studies assess interactions with biological targets (e.g., cyclooxygenase-2 in anti-inflammatory applications) .
Q. How are stability and storage conditions optimized?
- Storage : Anhydrous conditions (desiccators, inert gas) prevent hydrolysis.
- Stability assays : Accelerated degradation studies (40°C/75% RH) monitor potency loss via HPLC.
- Compatibility : Excipients like CMC (0.5% w/v) maintain solubility in pharmacological formulations .
Methodological Considerations
Q. What analytical techniques validate synthetic intermediates?
- TLC : Monitors reaction progress (petroleum ether/ethyl acetate mobile phase).
- HPLC-MS : Confirms intermediate masses and purity (>95%).
- Elemental analysis : Validates C, H, N, S, and Cl content against theoretical values .
Q. How are reaction conditions optimized for scalability?
- Solvent selection : Ethanol balances cost and safety for large-scale reflux.
- Catalyst screening : Triethylamine vs. pyridine for acid scavenging efficiency.
- Process controls : Automated temperature/pH monitoring minimizes side reactions .
Data Interpretation and Conflict Resolution
Q. How to address variability in biological assay results?
- Animal model selection : Strain-specific responses (e.g., Sprague Dawley vs. Wistar rats) require cross-validation.
- Dose-response curves : EC₅₀ values identify optimal concentrations, reducing false negatives .
- Batch consistency : NMR fingerprinting of synthesized batches ensures compound uniformity .
Q. What strategies resolve spectral data ambiguities?
- 2D NMR (COSY, HSQC) : Assigns overlapping proton/carbon signals.
- X-ray crystallography : Resolves stereochemical uncertainties in crystalline derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
